Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester, also known as Desmethyl-formamido-pirimicarb, is an environmental transformation product of the insecticide Pirimicarb []. Pirimicarb belongs to the carbamate class of insecticides, and Desmethyl-formamido-pirimicarb is formed through degradation of the parent compound in the environment [].
Research on Desmethyl-formamido-pirimicarb has focused on its environmental fate and behavior. Studies have investigated its degradation rates in soil and water []. These studies provide valuable information for understanding the persistence and potential environmental impact of Pirimicarb after application.
There is limited information currently available on the toxicological properties of Desmethyl-formamido-pirimicarb itself. However, research on the parent compound Pirimicarb can inform potential hazards of the transformation product. Studies on Pirimicarb have examined its acute and chronic toxicity in various organisms [].
Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester has the molecular formula C₁₁H₁₆N₄O₃ and a molecular weight of approximately 252.27 g/mol . This compound is a derivative of pirimicarb and features a pyrimidine ring substituted with dimethyl and formylmethylamino groups. Its structure contributes to its biological activity and potential utility in various applications.
Key reactions include:
Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester exhibits anticholinesterase activity similar to other carbamate compounds. This means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine at synaptic junctions, which can result in parasympathomimetic effects .
Research indicates that this compound may have:
The synthesis of carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester typically involves:
This compound has several notable applications:
Studies have shown that carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester interacts with various biological systems through its anticholinesterase activity. Interaction studies often focus on:
Several compounds share structural features or biological activities with carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Pirimicarb | N,N-dimethylcarbamate structure | Broad-spectrum insecticide |
Carbaryl | N,N-dimethylcarbamate with a naphthyl group | More toxic to mammals than pirimicarb |
Methomyl | A carbamate insecticide with a thiomethyl group | Different mechanism targeting glutathione S-transferases |
Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester stands out due to its specific pyrimidine substitution pattern which influences both its biological activity and metabolic pathways compared to other carbamates.
Acute Toxic;Irritant;Environmental Hazard